molecular formula C17H24N4O2 B4670900 N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide

N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide

Cat. No. B4670900
M. Wt: 316.4 g/mol
InChI Key: DNODIGFKVTTZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide, also known as EMBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMBI is a benzimidazole derivative that is structurally similar to the anti-tuberculosis drug ethambutol.

Scientific Research Applications

N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide has been studied for its potential applications in several areas of scientific research, including cancer therapy, anti-inflammatory therapy, and antimicrobial therapy. In cancer therapy, N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In anti-inflammatory therapy, N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide has been shown to reduce the production of inflammatory cytokines in vitro and in vivo. In antimicrobial therapy, N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide is not fully understood, but it is believed to involve the inhibition of several enzymes and signaling pathways. N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a key role in the regulation of inflammatory responses. N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide has also been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of inflammatory cytokines, and inhibit the growth of bacterial strains. In vivo studies have shown that N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide in lab experiments is its broad range of potential applications, including cancer therapy, anti-inflammatory therapy, and antimicrobial therapy. Another advantage is its relatively low toxicity compared to other anti-cancer drugs. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide. One area of interest is the development of more efficient synthesis methods to improve yield and reduce costs. Another area of interest is the identification of the specific enzymes and signaling pathways targeted by N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the optimal dosage and administration of N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide for different applications. Finally, the potential use of N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide in combination with other drugs or therapies should be explored.

properties

IUPAC Name

N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-3-17(22)18-13-5-6-15-14(11-13)19-16(21(15)4-2)12-20-7-9-23-10-8-20/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNODIGFKVTTZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCOCC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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